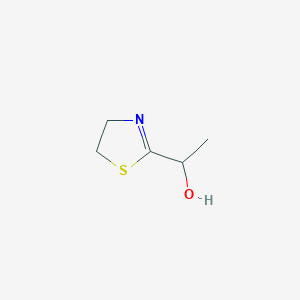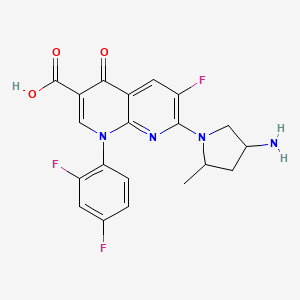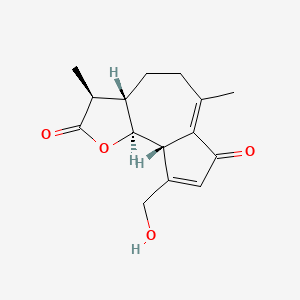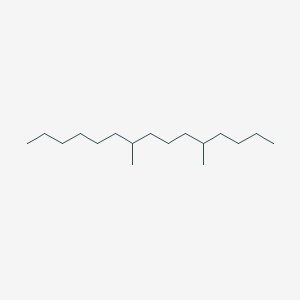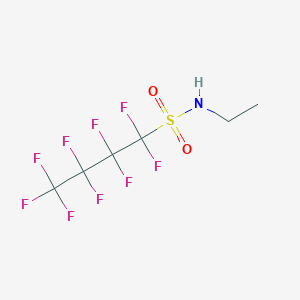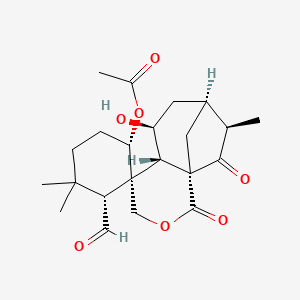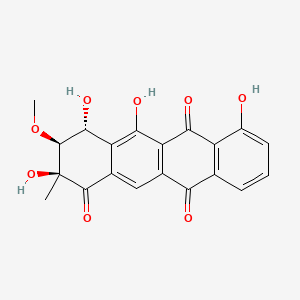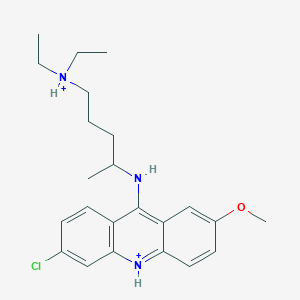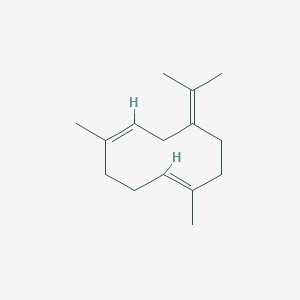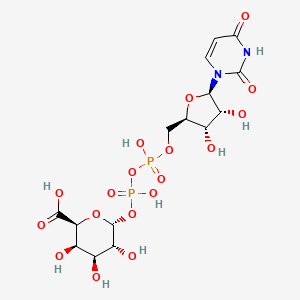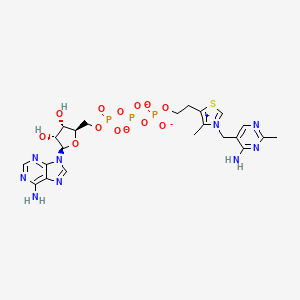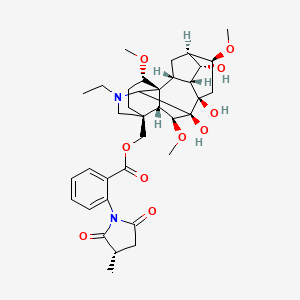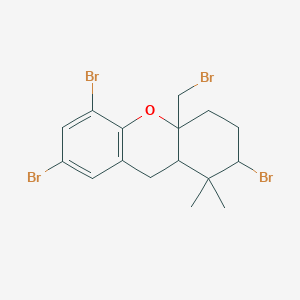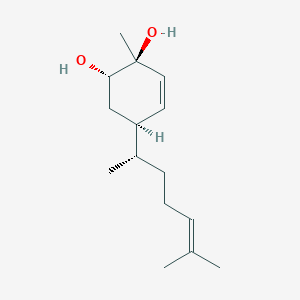
3,4-Dihydroxybisabola-1,10-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybisabola-1,10-diene is a natural product found in the bark of Cupania cinerea . It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and often exhibit significant biological activity . The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxybisabola-1,10-diene typically involves the extraction from natural sources such as the bark of Cupania cinerea . The crude dichloromethane extract of dried and powdered bark is often used to isolate the compound . Detailed synthetic routes and reaction conditions are not extensively documented in the literature, suggesting that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound.
化学反应分析
Types of Reactions: 3,4-Dihydroxybisabola-1,10-diene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3,4-Dihydroxybisabola-1,10-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Potential therapeutic applications due to its biological activity, although specific medical uses are not extensively documented.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of 3,4-Dihydroxybisabola-1,10-diene involves its interaction with various molecular targets and pathways As a sesquiterpenoid, it may modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways
相似化合物的比较
Bisabolol: Another sesquiterpenoid with similar structural features but different biological activities.
Farnesol: A sesquiterpenoid alcohol with distinct applications in perfumery and as a pheromone.
Nerolidol: A sesquiterpenoid alcohol used in flavoring and fragrance industries.
Uniqueness: 3,4-Dihydroxybisabola-1,10-diene is unique due to its specific hydroxylation pattern and its natural occurrence in Cupania cinerea
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChI 键 |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
手性 SMILES |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
规范 SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
